molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B1315889
CAS No.: 107474-63-5
M. Wt: 216.24 g/mol
InChI Key: BAKRAJSNHPLWEL-UHFFFAOYSA-N
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Description

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the indole family, which is known for its significant role in various biological activities and applications. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an indole ring, making it an interesting subject for chemical and pharmaceutical research.

Scientific Research Applications

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, which leads to the formation of the desired compound through intramolecular heterocyclization . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is unique due to its specific ring structure and the presence of both pyrrole and indole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKRAJSNHPLWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL). The reaction mixture was stirred for 5 min at 25° C. The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 4 (11.2 mg, 95%). MS: calcd for C44H48ClN7O7 (M+H) m/z 822.33 found 822.6.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

1.5 grams (3.77 mMoles) of Fmoc-citruline were dissolved in 3 mL of DMF in a round bottom flask to which was added 0.87 grams (4.5 mMoles) of EDC, 0.61 grams (4.5 mMoles) of HOBt. 6 mL of DCM were then added followed by the addition 0.88 grams (4.5 mMoles) of t-butyl-4-aminobenzoate and a catalytic amount of copper chloride. The reaction mixture was allowed to stir overnight The solvents were evaporated and the crude product purified over silica gel with 5 to 10% MeOH in DCM to give 2 grams of 4 in 92% yield. M+1=574
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Yield
92%

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